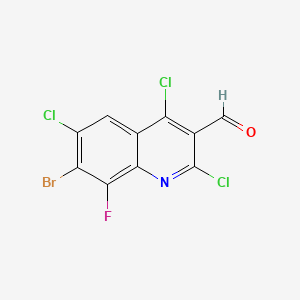
Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is a complex organic compound that features a unique structure combining fluorophenyl and pyrrole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 5-(2-fluorophenyl)-1H-pyrrole. This intermediate is then subjected to further reactions with tris(aminomethyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
Uniqueness
Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is unique due to its specific combination of fluorophenyl and pyrrole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C33H27F3N4 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N,N-bis[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C33H27F3N4/c34-28-10-4-1-7-25(28)31-13-22(16-37-31)19-40(20-23-14-32(38-17-23)26-8-2-5-11-29(26)35)21-24-15-33(39-18-24)27-9-3-6-12-30(27)36/h1-18,37-39H,19-21H2 |
Clave InChI |
DLTICWZOCJDRAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CN2)CN(CC3=CNC(=C3)C4=CC=CC=C4F)CC5=CNC(=C5)C6=CC=CC=C6F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




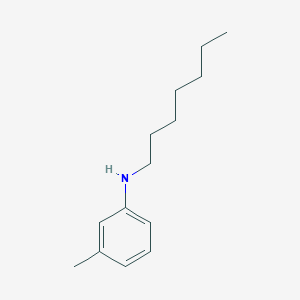

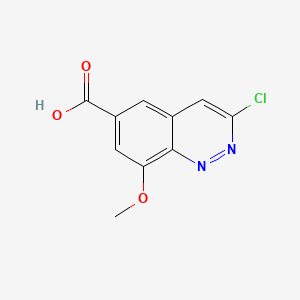


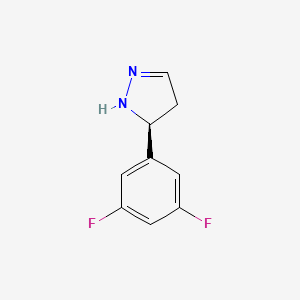
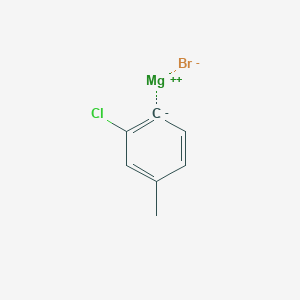
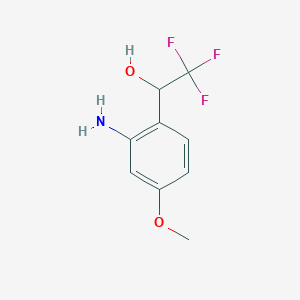
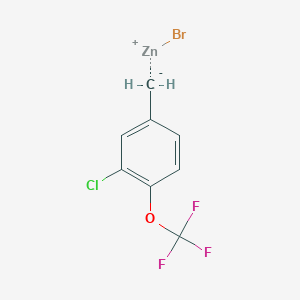

![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
